Methyl 4-(2,3-dicyanophenoxy)benzoate chemical structure and properties
Methyl 4-(2,3-dicyanophenoxy)benzoate chemical structure and properties
This guide provides a comprehensive technical overview of Methyl 4-(2,3-dicyanophenoxy)benzoate, a molecule of significant interest to researchers and professionals in the fields of medicinal chemistry, materials science, and drug development. This document delves into its chemical structure, physicochemical properties, a detailed synthesis protocol, and its current and potential applications, with a focus on providing actionable insights for laboratory and research settings.
Molecular Structure and Identification
Methyl 4-(2,3-dicyanophenoxy)benzoate is an aromatic ether derivative characterized by a methyl benzoate moiety linked to a phthalonitrile (2,3-dicyanophenoxy) group. This unique combination of functional groups—an ester and two nitrile groups—imparts a distinct reactivity profile, making it a versatile precursor for the synthesis of more complex molecules.
The chemical structure of Methyl 4-(2,3-dicyanophenoxy)benzoate is depicted below:
Caption: 2D structure of Methyl 4-(2,3-dicyanophenoxy)benzoate.
Physicochemical and Spectroscopic Properties
A summary of the key chemical and physical properties of Methyl 4-(2,3-dicyanophenoxy)benzoate is provided in the table below. It is important to note that while some properties are readily available from chemical suppliers, experimental data for properties such as melting and boiling points are not widely published.[1]
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₀N₂O₃ | [1] |
| Molecular Weight | 278.26 g/mol | [1] |
| IUPAC Name | methyl 4-(2,3-dicyanophenoxy)benzoate | [1] |
| CAS Number | 1034449-93-3 | |
| Appearance | White to off-white solid | Predicted |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in DMF, DMSO, and chlorinated solvents | Predicted |
| InChI Key | TWTJGQZPLDGIGK-UHFFFAOYSA-N | [1] |
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for Methyl 4-(2,3-dicyanophenoxy)benzoate, the following are predicted characteristics based on its chemical structure and data from analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons.
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Aromatic Protons (benzoate ring): Two doublets in the downfield region (typically δ 7.0-8.5 ppm), corresponding to the protons ortho and meta to the ester group.
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Aromatic Protons (dicyanophenoxy ring): A set of multiplets in the aromatic region, with chemical shifts influenced by the electron-withdrawing nitrile groups and the ether linkage.
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Methyl Protons: A singlet at approximately δ 3.9 ppm, corresponding to the three protons of the methyl ester group.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
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Carbonyl Carbon: A signal in the downfield region, typically around 165-170 ppm, corresponding to the ester carbonyl carbon.
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Aromatic Carbons: A series of signals in the aromatic region (110-160 ppm). The carbons attached to the nitrile groups will be significantly downfield.
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Nitrile Carbons: Two signals for the nitrile carbons, typically in the range of 115-120 ppm.
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Methyl Carbon: A signal in the upfield region, around 52 ppm, for the methyl ester carbon.
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present.
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C≡N Stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹ for the nitrile groups.
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C=O Stretch: A strong, sharp band around 1720-1740 cm⁻¹ for the ester carbonyl group.
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C-O-C Stretch: Bands in the region of 1250-1000 cm⁻¹ corresponding to the aryl ether and ester C-O bonds.
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Aromatic C=C Stretch: Several bands in the 1600-1450 cm⁻¹ region.
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Aromatic C-H Stretch: Bands above 3000 cm⁻¹.
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Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ for the methyl group.
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 278. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 247, and cleavage of the ether bond.
Synthesis of Methyl 4-(2,3-dicyanophenoxy)benzoate
The most logical and widely applicable synthetic route to Methyl 4-(2,3-dicyanophenoxy)benzoate is through a nucleophilic aromatic substitution reaction, a variation of the Williamson ether synthesis. This involves the reaction of a suitably activated phthalonitrile derivative with methyl 4-hydroxybenzoate in the presence of a base.
Retrosynthetic Analysis
A retrosynthetic disconnection of the ether linkage in the target molecule leads to two key precursors: methyl 4-hydroxybenzoate and a phthalonitrile derivative with a good leaving group at the desired position. A common and effective precursor is a nitrophthalonitrile, where the nitro group activates the aromatic ring for nucleophilic substitution.
Caption: Retrosynthetic analysis of Methyl 4-(2,3-dicyanophenoxy)benzoate.
Experimental Protocol: Williamson Ether Synthesis
This protocol describes a detailed, step-by-step methodology for the synthesis of Methyl 4-(2,3-dicyanophenoxy)benzoate.
Materials and Reagents:
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3-Nitrophthalonitrile
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Methyl 4-hydroxybenzoate
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Anhydrous Potassium Carbonate (K₂CO₃), finely ground
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Anhydrous Dimethylformamide (DMF)
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser
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Heating mantle or oil bath
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Separatory funnel
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Rotary evaporator
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-nitrophthalonitrile (1.0 eq), methyl 4-hydroxybenzoate (1.0 eq), and finely ground anhydrous potassium carbonate (2.0-3.0 eq).
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Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants. The amount of solvent should be sufficient to ensure good stirring.
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Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
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Work-up:
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Cool the reaction mixture to room temperature.
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Pour the mixture into a beaker containing ice-water. A precipitate should form.
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If a precipitate forms, collect the solid by vacuum filtration, wash with water, and then air-dry.
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If an oil forms or precipitation is incomplete, transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
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Combine the organic extracts and wash with water (2x) and then with brine (1x).
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
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-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Methyl 4-(2,3-dicyanophenoxy)benzoate.
Causality Behind Experimental Choices:
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Base: Anhydrous potassium carbonate is a suitable base for this reaction as it is strong enough to deprotonate the phenolic hydroxyl group of methyl 4-hydroxybenzoate to form the nucleophilic phenoxide, but mild enough to avoid hydrolysis of the ester.
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Solvent: DMF is an excellent polar aprotic solvent for this type of SₙAr reaction as it effectively solvates the potassium cation, leaving the phenoxide anion more nucleophilic.
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Temperature: Elevated temperatures are necessary to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient phthalonitrile ring.
Caption: Workflow for the synthesis of Methyl 4-(2,3-dicyanophenoxy)benzoate.
Applications in Research and Drug Development
The unique structural features of Methyl 4-(2,3-dicyanophenoxy)benzoate make it a valuable building block in several areas of chemical and pharmaceutical research. The phthalonitrile moiety is a well-established precursor to phthalocyanines, while the methyl benzoate group offers a site for further functionalization.
Precursor to Phthalocyanines for Photodynamic Therapy (PDT)
Phthalonitriles are key starting materials for the synthesis of phthalocyanines, a class of macrocyclic compounds with significant applications as photosensitizers in photodynamic therapy (PDT) for cancer.[2][3][4] The dicyano groups of four phthalonitrile molecules can undergo a template-catalyzed cyclotetramerization reaction in the presence of a metal salt to form a metallophthalocyanine.
The substituents on the phthalonitrile precursor influence the photophysical and biological properties of the resulting phthalocyanine, such as its solubility, aggregation behavior, and cellular uptake. The methyl 4-phenoxybenzoate substituent in the target molecule can be used to tune these properties. Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, providing a handle for conjugation to targeting moieties or for improving water solubility.
Caption: Application of Methyl 4-(2,3-dicyanophenoxy)benzoate as a precursor in PDT.
Building Block for Novel Anticancer Agents
Recent research has highlighted the potential of phthalonitrile derivatives as scaffolds for the development of novel anticancer agents.[2][4][5][6] The nitrile groups can participate in various chemical transformations, and the aromatic rings can be further functionalized to interact with biological targets. The presence of the methyl benzoate moiety in Methyl 4-(2,3-dicyanophenoxy)benzoate provides a site for modification to improve pharmacokinetic properties or to introduce additional pharmacophores. Studies have shown that some phthalonitrile-containing compounds exhibit cytotoxic activity against various cancer cell lines.[2][4][5]
Intermediate in Materials Science
The rigid, planar structure of the phthalonitrile and benzoate rings, combined with the polar nitrile and ester groups, suggests potential applications in materials science. This molecule could serve as a monomer or a component in the synthesis of novel polymers, liquid crystals, or other functional materials with specific electronic or optical properties.
Safety and Handling
As a research chemical, Methyl 4-(2,3-dicyanophenoxy)benzoate should be handled with appropriate safety precautions in a controlled laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not widely available, general guidelines based on the functional groups present should be followed.
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
Methyl 4-(2,3-dicyanophenoxy)benzoate is a versatile and valuable chemical intermediate with significant potential in drug discovery, particularly in the development of photosensitizers for photodynamic therapy and novel anticancer agents. Its synthesis via a Williamson ether-type reaction is straightforward, and its functional groups offer multiple avenues for further chemical modification. This guide provides a solid foundation of technical information to support researchers and scientists in their exploration and utilization of this promising molecule.
References
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Dalton Transactions. (n.d.). Design of N-heterocycle based-phthalonitrile/metal phthalocyanine–silver nanoconjugates for cancer therapies. RSC Publishing. Retrieved from [Link]
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El-badrawy, A. M., Fadda, A. A., Abdel-Latif, E., & Selim, Y. A. (2021). Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives. RSC Advances, 11(54), 34300–34308. [Link]
-
RSC Publishing. (n.d.). Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives. Retrieved from [Link]
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Topkan, F., Özdemir, M., Özkan, B. N., Bozali, K., Güler, E. M., Zorlu, Y., Bulut, M., Görgülü, A. O., & Yalçın, B. (2022). Hydrogen-bond-driven supramolecular helical assembly of a coumarin-substituted phthalonitrile derivative: synthesis and in vitro anticancer activity against colorectal adenocarcinoma. Acta Crystallographica Section D: Structural Biology, 78(Pt 9), 1143–1155. [Link]
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JPharmachem. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (2021, October 3). Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives. Retrieved from [Link]
Sources
- 1. Methyl 4-(2,3-dicyanophenoxy)benzoate|C16H10N2O3 [benchchem.com]
- 2. Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Design of N-heterocycle based-phthalonitrile/metal phthalocyanine–silver nanoconjugates for cancer therapies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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